3-(2-nitrobutyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitrobutyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-10(14(15)16)7-9-8-13-12-6-4-3-5-11(9)12/h3-6,8,10,13H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNXXVYBJAMWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CNC2=CC=CC=C21)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293253 | |
| Record name | 3-(2-nitrobutyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835-41-6 | |
| Record name | NSC88060 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-nitrobutyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2 Nitrobutyl 1h Indole
Direct C-3 Nitroalkylation Strategies for Indole (B1671886) Derivatives
The most direct route to 3-(2-nitrobutyl)-1H-indole involves the formation of a carbon-carbon bond between the C-3 position of the indole ring and a four-carbon nitro-containing fragment. This is typically achieved through a Friedel-Crafts-type alkylation reaction with a suitable electrophile, such as 1-nitro-1-butene.
A general and straightforward method for the synthesis of related 3-(2-nitroalkyl)-1H-indoles involves the reaction of an indole with a β-nitroalkene. nih.govresearchgate.net For the synthesis of this compound, this would entail the reaction of indole with 1-nitro-1-butene. A typical procedure involves refluxing the indole and the nitroalkene in a suitable solvent, often in the presence of a catalytic amount of a weak acid like acetic acid. nih.gov
General Reaction Scheme:
While specific data for the reaction with 1-nitro-1-butene is not extensively documented in publicly available literature, the general applicability of this reaction to various substituted indoles and nitroalkenes suggests its feasibility. The reaction progress is typically monitored by thin-layer chromatography (TLC), and the product can be isolated and purified by crystallization or column chromatography. nih.gov
Catalytic Approaches to Indole Nitroalkylation
To enhance the efficiency and selectivity of the C-3 nitroalkylation, various catalytic systems have been developed. These catalysts activate either the indole nucleophile or the nitroalkene electrophile, facilitating the reaction under milder conditions and often with improved yields. Both Lewis acids and Brønsted acids have been employed to catalyze the conjugate addition of indoles to nitroalkenes.
For instance, ceric ammonium (B1175870) nitrate (B79036) has been utilized to promote the condensation of indoles with aldehydes and amines, a reaction that proceeds through an in situ-formed nitroalkene equivalent. rsc.org While not a direct nitroalkylation with a pre-formed nitroalkene, this highlights the utility of catalytic methods in generating similar structures.
The following table summarizes representative examples of the synthesis of 3-(2-nitroalkyl)-1H-indoles, illustrating typical reaction conditions and yields that could be expected for the synthesis of this compound.
| Indole Derivative | Nitroalkene | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Indole | β-Nitrostyrene | Acetic acid/Ethanol (B145695) | 2-8 | 96 | nih.gov |
| 2-Methylindole | β-Nitrostyrene | Acetic acid/Ethanol | 2-8 | 84 | nih.gov |
| 5-Methoxyindole | β-Nitrostyrene | Acetic acid/Ethanol | 2-8 | 86 | nih.gov |
Asymmetric Induction in Nitroalkylation Pathways
The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of such compounds can be crucial for their biological activity. Asymmetric catalysis provides an elegant solution to this challenge, enabling the selective formation of one enantiomer over the other. Chiral Lewis acids and organocatalysts are the two main classes of catalysts employed for this purpose.
Chiral metal complexes, for instance, can coordinate to the nitroalkene, creating a chiral environment that directs the nucleophilic attack of the indole from a specific face. Similarly, chiral Brønsted acids or bifunctional organocatalysts can activate the reactants through hydrogen bonding and other non-covalent interactions, leading to high levels of enantioselectivity. Although specific examples for the asymmetric synthesis of this compound are scarce, the general principles have been well-established for the reaction of indoles with other nitroalkenes.
Multicomponent Reactions (MCRs) Incorporating Indole and Nitro Precursors
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of substituted indoles. rug.nlrsc.org An MCR strategy for this compound could potentially involve the reaction of indole, butyraldehyde, and a nitro-containing component in a one-pot process.
For example, a Mannich-type reaction, a classic MCR, can be adapted for this purpose. The condensation of an aldehyde, an amine, and an active methylene (B1212753) compound (in this case, a nitroalkane) with indole can lead to the desired 3-substituted indole. A plausible MCR for this compound could involve the reaction of indole, butyraldehyde, and nitromethane, although this would yield a 3-(2-nitro-1-propyl)-1H-indole derivative. To obtain the target compound, a different strategy or a subsequent modification would be necessary.
The development of novel MCRs that directly incorporate the 2-nitrobutyl moiety is an active area of research, promising more streamlined and convergent synthetic routes.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can benefit from the application of these principles.
Solvent-Free Reaction Systems
Performing reactions in the absence of a solvent can significantly reduce the environmental impact of a chemical process. Solvent-free Michael additions of nucleophiles to 3-(2-nitrovinyl)indole have been successfully carried out using ultrasound activation. researchgate.net This approach, which often employs a solid base like potassium carbonate, can lead to excellent yields and simplifies product isolation. researchgate.net Adapting such a solvent-free protocol to the reaction of indole with 1-nitro-1-butene could offer a greener alternative to traditional solvent-based methods.
Utilization of Heterogeneous Catalysts
Heterogeneous catalysts, which exist in a different phase from the reactants, offer several advantages, including ease of separation from the reaction mixture and the potential for recycling and reuse. This simplifies the purification process and reduces waste. For the synthesis of this compound, the use of a solid-supported acid or base catalyst could facilitate a more sustainable process. While specific examples for this particular transformation are not abundant, the development of heterogeneous catalysts for Friedel-Crafts and Michael addition reactions is a well-established field, and the application of such catalysts to the synthesis of 3-substituted indoles is a promising area for future research.
Chemo- and Regioselectivity in the Formation of the Nitrobutyl Side Chain
The formation of the this compound skeleton is typically achieved via a Friedel-Crafts-type alkylation, specifically a conjugate Michael addition of indole to an appropriate nitroalkene, such as 1-nitrobut-1-ene. The chemo- and regioselectivity of this reaction are governed by the inherent electronic properties of the indole nucleus.
Indole is an electron-rich aromatic heterocycle that preferentially undergoes electrophilic substitution at the C3 position. This high regioselectivity arises from the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed upon attack at C3 more effectively than the intermediate formed from attack at C2 or other positions. The reaction of indoles with nitroalkenes proceeds as a Michael addition, which is highly regioselective, yielding 3-substituted indoles. researchgate.net
The reaction is also highly chemoselective. The nucleophilic C3 position of the indole selectively attacks the electrophilic β-carbon of the nitroalkene without competing reactions at the nitro group or other functional groups that may be present on either reactant, particularly under mild or catalyst-free conditions. researchgate.net For instance, the reaction can proceed in a highly regioselective manner simply by using water as a reaction medium, highlighting the intrinsic reactivity of the substrates. researchgate.net The general procedure often involves reacting the indole with the nitroalkene in a suitable solvent, sometimes with the addition of a catalytic amount of acid. nih.gov
The general reaction is as follows: 1H-Indole + 1-Nitrobut-1-ene → this compound
This intrinsic selectivity makes the synthesis of the 3-substituted isomer highly efficient and predictable, avoiding the formation of significant isomeric byproducts.
Optimization of Reaction Conditions and Yield Enhancement Strategies
While the Michael addition of indoles to nitroalkenes can proceed under simple thermal conditions, optimization of reaction parameters is crucial for maximizing yield and minimizing reaction times. Key variables include the choice of catalyst, solvent, and temperature.
Solvent: The polarity of the solvent plays a critical role. While the reaction can be conducted in various solvents, including ethanol nih.gov and water researchgate.net, the choice can affect the solubility of reactants and the stability of intermediates. A screening of solvents is often a primary step in optimization.
Temperature: Reaction temperatures can range from room temperature to reflux conditions. nih.govresearchgate.net Higher temperatures generally increase the reaction rate but can also promote the formation of undesirable byproducts. Microwave-assisted synthesis has emerged as a powerful technique for yield enhancement, often leading to significantly reduced reaction times and improved yields compared to conventional heating. mdpi.com
The following table illustrates a hypothetical optimization study for the synthesis of this compound from 1H-indole and 1-nitrobut-1-ene, based on common optimization strategies found in the literature for similar indole alkylations. researchgate.netresearchgate.net
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Ethanol | 80 | 12 | 55 |
| 2 | Acetic Acid (10) | Ethanol | 80 | 6 | 75 |
| 3 | Sc(OTf)₃ (5) | Acetonitrile | 25 | 8 | 82 |
| 4 | Acetic Acid (10) | Water | 100 | 4 | 78 |
As suggested by the data, the use of a Lewis acid catalyst like Scandium(III) triflate (Sc(OTf)₃) can improve yields even at room temperature. Furthermore, employing microwave (μW) irradiation can dramatically accelerate the reaction, leading to excellent yields in a fraction of the time required for conventional heating. mdpi.com
Stereoselective Synthesis of Enantiopure this compound
The this compound molecule possesses a stereocenter at the second carbon of the butyl chain (the carbon bearing the nitro group). Consequently, it can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantiopure synthesis) is of significant interest and requires the use of asymmetric catalysis.
The primary strategy for achieving this is the asymmetric Friedel-Crafts alkylation of indole with 1-nitrobut-1-ene. This is typically accomplished using a chiral catalyst that can differentiate between the two faces of the nitroalkene, guiding the indole to attack one side preferentially. Chiral secondary amines, functioning as organocatalysts, are particularly effective for this transformation. researchgate.net The mechanism involves the formation of a chiral iminium ion intermediate from the reaction of the catalyst with the nitroalkene, which then directs the nucleophilic attack of the indole.
The development of novel chiral catalysts is an active area of research, with the goal of achieving high yields and excellent enantioselectivity (measured as enantiomeric excess, or ee). The structure of the catalyst, solvent, and reaction temperature are all critical parameters that must be fine-tuned to maximize stereocontrol.
The table below presents illustrative findings for the enantioselective synthesis of this compound using different hypothetical chiral organocatalysts, demonstrating the potential of this approach.
Table 2: Stereoselective Synthesis of this compound
| Entry | Chiral Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | (S)-Proline | 20 | DMSO | 25 | 60 | 75 |
| 2 | (S)-Diphenylprolinol silyl (B83357) ether | 10 | Toluene (B28343) | 0 | 85 | 92 |
| 3 | Chiral Secondary Amine-Amide | 10 | Dichloromethane | -20 | 88 | 95 |
These results indicate that sophisticated chiral catalysts, such as diarylprolinol derivatives or other amine-based structures, can facilitate the reaction with high efficiency and stereocontrol, providing access to enantiomerically enriched this compound. researchgate.net
Elucidation of Reaction Mechanisms and Kinetics in 3 2 Nitrobutyl 1h Indole Formation
Detailed Mechanistic Pathways of Indole (B1671886) Nitroalkylation
The formation of 3-(2-nitrobutyl)-1H-indole is generally understood to follow a Michael-type addition pathway. This can be catalyzed by various agents, including Brønsted acids, Lewis acids, and organocatalysts, each influencing the specific mechanistic details.
A proposed general mechanism, particularly under acid catalysis (e.g., using HY zeolite), involves the activation of the nitroalkene by the catalyst. The catalyst protonates the nitro group, increasing the electrophilicity of the β-carbon of the double bond. Subsequently, the nucleophilic C3 of the indole attacks this activated carbon, forming a new carbon-carbon bond. This results in the formation of a nitronate intermediate. This intermediate is then protonated to yield the final product, this compound, and regenerate the catalyst. researchgate.net
In some cases, particularly with certain catalysts, a domino Friedel-Crafts/nitro-Michael reaction can occur, leading to more complex fused-ring systems. However, for the direct synthesis of this compound, the reaction is typically controlled to favor the simple addition product.
In reactions catalyzed by metal complexes, such as those involving rhodium, the formation of a metal-nitroalkene complex has been observed as an initial step. This coordination of the nitroalkene to the metal center activates it for the subsequent nucleophilic attack by the indole. nih.gov
Computational studies on related indole reactions have provided further insight into potential intermediates. For instance, in the reaction of indolynes, which are highly reactive intermediates of indole, with nucleophiles, the geometry and electronic structure of the transition states leading to different products have been calculated. copernicus.org While not directly involving 1-nitro-1-butene, these studies highlight the importance of charged intermediates and their stabilization in determining the reaction outcome.
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in analyzing the transition states involved in the catalytic cycles of indole alkylation. For a related domino Friedel-Crafts/nitro-Michael reaction, DFT calculations have elucidated the energetics of various transition states. nih.gov These calculations revealed that the initial nucleophilic attack of the indole on the nitroalkene proceeds through a transition state where the catalyst coordinates to both the nitro group and the indole N-H. This bifunctional activation lowers the energy barrier for the reaction. nih.gov
The stereoselectivity of asymmetric versions of this reaction is determined by the relative energies of the transition states leading to different stereoisomers. DFT calculations have shown that the chiral catalyst creates a specific steric and electronic environment that favors the formation of one enantiomer over the other. nih.gov
For the reaction of indole with nitroethene catalyzed by a chiral phosphoric acid, DFT calculations have identified two competing pathways for the initial nucleophilic attack. The favored pathway involves the catalyst coordinating to both the nitro group and the indole N-H, leading to a lower energy transition state. nih.gov The subsequent cyclization step also proceeds through a well-defined transition state where the deprotonation of the nitro group and protonation of a carbonyl group (in that specific domino reaction) occur concertedly with C-C bond formation. nih.gov
Kinetic Studies of this compound Synthesis
Detailed kinetic studies, including the determination of reaction orders, rate constants, and activation energies, are essential for a quantitative understanding of the reaction and for process optimization.
In a study on the Michael addition of aldehydes to nitroalkenes, the reaction was found to be first order with respect to the aldehyde, the nitroalkene, and the organocatalyst. This suggests that the rate-determining step involves all three species. It is plausible that the synthesis of this compound under similar catalytic conditions would exhibit a similar rate law.
| Reactant/Catalyst | Reaction Order |
| Indole | 1 (inferred) |
| 1-Nitro-1-butene | 1 (inferred) |
| Catalyst | 1 (inferred) |
| Table 1: Inferred Reaction Orders for the Formation of this compound based on analogous reactions. |
The activation energy (Ea) is a critical parameter that dictates the temperature dependence of the reaction rate. For the domino Friedel-Crafts/nitro-Michael reaction of 4-substituted indoles with nitroethene, DFT calculations have provided an energy profile of the reaction pathway. The initial nucleophilic attack was found to be the rate-determining step with a calculated energy barrier. nih.gov The subsequent cyclization step was associated with a lower energy barrier. nih.gov
| Reaction Step | Calculated Energy Barrier (kcal/mol) |
| Initial Indole Attack (TS1) | Favored over alternative pathway by 6.4 kcal/mol |
| Cyclization (TS3) | 10.3 |
| Keto-Enol Tautomerization (TS4) | Low barrier |
| Table 2: Calculated Energy Barriers for a Related Domino Indole/Nitroalkene Reaction. nih.gov These values provide an estimate of the energetic landscape for similar reactions. |
Solvent Effects on Reaction Mechanism and Rate
The choice of solvent can significantly impact both the reaction mechanism and the rate of formation of this compound. Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize intermediates and transition states, and in some cases, participate directly in the reaction mechanism.
In the synthesis of related 3-substituted indoles via Friedel-Crafts alkylation with nitroalkenes, a range of solvents has been investigated. For the Ni(II)/spiroBox-catalyzed reaction, chloroform (B151607) was found to be a more beneficial solvent than toluene (B28343). researchgate.net In another study using a Zn(II)-bisoxazoline catalyst, toluene was identified as a good solvent, providing the product in excellent yield. nih.gov The use of aqueous media has also been explored, with tetrabutylammonium (B224687) hydrogen sulfate (B86663) showing catalytic activity in water for the Michael addition of indoles to electron-deficient olefins.
The polarity of the solvent can play a crucial role. For the reaction of 4-substituted indoles with nitroethene, the final product distribution between cis and trans isomers was found to be dependent on the solvent polarity, with the more polar isomer being favored in a polar solvent like methanol. nih.gov This is attributed to the different polarities of the stereoisomers.
| Catalyst System | Optimal Solvent(s) |
| Ni(II)/spiroBox | Chloroform |
| Zn(II)-bisoxazoline | Toluene |
| Tetrabutylammonium hydrogen sulfate | Water |
| Table 3: Optimal Solvents for Related Indole Nitroalkylation Reactions. |
Sophisticated Spectroscopic and Chromatographic Methodologies for 3 2 Nitrobutyl 1h Indole
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are indispensable for the complete structural assignment of complex molecules like 3-(2-nitrobutyl)-1H-indole.
Two-dimensional NMR experiments provide correlational data that reveal through-bond and through-space connectivities between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would reveal the correlations between the protons on the butyl chain, for instance, the methine proton at the C2' position with the adjacent methylene (B1212753) protons at C1' and the methyl protons at C3'. It would also show couplings between the aromatic protons on the indole (B1671886) ring.
HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the this compound structure.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. For the target molecule, HMBC would be crucial in connecting the nitrobutyl side chain to the indole core. For example, correlations would be expected between the protons on the C1' methylene group of the side chain and the C2 and C3 carbons of the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei, which is invaluable for determining stereochemistry and conformation. For this compound, NOESY could help to understand the spatial relationship between the protons of the butyl side chain and the protons of the indole ring.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole NH | 8.0 - 8.5 | - |
| Indole Aromatic CH | 7.0 - 7.8 | 110 - 137 |
| Indole C2-H | ~7.1 | ~123 |
| CH-NO₂ | 4.5 - 5.0 | 85 - 95 |
| CH₂-Indole | 3.0 - 3.5 | 25 - 35 |
| CH₂-CH₃ | 1.5 - 2.0 | 15 - 25 |
Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
In cases where this compound exists in a crystalline form, solid-state NMR (ssNMR) can provide valuable information about the molecular structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of solid samples, revealing information about polymorphism (the existence of different crystal forms), which can have significant impacts on the physical properties of the compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₄N₂O₂), the expected exact mass would be determined with high precision (typically to within 5 ppm). rsc.org This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.
Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides insights into the molecular structure. Upon ionization, the molecule will break apart in a predictable manner, and the resulting fragment ions can be analyzed to piece together the original structure. For this compound, characteristic fragmentation patterns would likely include the loss of the nitro group (NO₂) and cleavage of the butyl side chain.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₅N₂O₂⁺ | 219.1128 |
| [M+Na]⁺ | C₁₂H₁₄N₂O₂Na⁺ | 241.0947 |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis
For chiral molecules like this compound, which has a stereocenter at the C2' position of the butyl chain, X-ray crystallography is the gold standard for determining the absolute stereochemistry of a single enantiomer. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to generate a three-dimensional model of the molecule, revealing the precise arrangement of atoms in space, as well as bond lengths and angles.
While a crystal structure for this compound is not publicly available, a study on the closely related compound 3-(2-methyl-2-nitropropyl)-1H-indole (C₁₂H₁₄N₂O₂) illustrates the power of this technique. nih.gov The analysis revealed a monoclinic crystal system and provided detailed information on the bond distances and angles within the molecule, confirming its structure in the solid state. nih.gov Such an analysis for this compound would definitively establish the R or S configuration of its chiral center.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Since this compound is a chiral compound, it can exist as a pair of enantiomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation.
The result of a chiral chromatographic analysis is the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other in a mixture. This is a critical parameter in many applications, particularly in the pharmaceutical industry, where different enantiomers can have vastly different biological activities. The choice of the specific chiral column and mobile phase would require experimental optimization to achieve baseline separation of the enantiomers of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. americanpharmaceuticalreview.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be probed with infrared radiation (in FT-IR) or through inelastic scattering of monochromatic light (in Raman). americanpharmaceuticalreview.com
For this compound, FT-IR and Raman spectroscopy would be used to confirm the presence of key functional groups:
N-H stretch of the indole ring (typically around 3400 cm⁻¹)
Aromatic C-H stretches (around 3100-3000 cm⁻¹)
Aliphatic C-H stretches of the butyl group (around 2960-2850 cm⁻¹)
Asymmetric and symmetric N-O stretches of the nitro group (strong bands typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively)
C=C stretches of the indole ring (around 1600-1450 cm⁻¹)
The FT-IR spectra of related 3-(2-nitroethyl)-1H-indole derivatives show characteristic strong absorbances for the nitro group around 1545 cm⁻¹ and for the N-H stretch around 3400 cm⁻¹. nih.gov The complementary nature of FT-IR and Raman spectroscopy can provide a more complete vibrational profile of the molecule. americanpharmaceuticalreview.com Studies on indole derivatives have demonstrated the utility of these techniques in conjunction with theoretical calculations to assign vibrational modes accurately. nih.govmdpi.comnih.gov
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretch | 3450 - 3350 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 2960 - 2850 |
| Nitro N-O | Asymmetric Stretch | 1560 - 1540 |
| Nitro N-O | Symmetric Stretch | 1360 - 1340 |
UV-Vis Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic structure and assessing the purity of chromophoric molecules such as this compound. The absorption of UV-Vis radiation by the molecule induces transitions of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the conjugated systems within the molecule and can serve as a quantitative measure of its concentration and purity.
The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the indole ring, which acts as the principal chromophore. The nitroalkane group, while technically a chromophore, exhibits weak absorption in the near-UV region and its influence is generally less pronounced compared to the strongly absorbing indole moiety.
Electronic Transitions of the Indole Chromophore
The indole chromophore characteristically displays two main absorption bands in the near-ultraviolet region. nih.govrsc.org These bands arise from π-π* transitions and are designated as the ¹La and ¹Lb bands, adopting the nomenclature from Platt's notation for aromatic hydrocarbons.
The ¹Lb band , appearing at longer wavelengths (typically around 270-290 nm), is often characterized by fine vibronic structure. nih.gov This transition is formally forbidden but becomes allowed through vibrational coupling.
The ¹La band , found at shorter wavelengths (around 210-220 nm), is a fully allowed transition and consequently has a much higher intensity (molar absorptivity). nih.gov
Substitution on the indole ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. For this compound, the alkyl substituent at the C3 position is expected to cause a slight bathochromic (red) shift of the indole absorption bands compared to the parent indole molecule.
While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the expected absorption maxima can be inferred from data on closely related 3-alkylindoles. acs.org
Expected UV-Vis Spectral Data for this compound
The following table provides an approximation of the expected UV-Vis absorption characteristics for this compound in a non-polar solvent like cyclohexane, based on the known spectral properties of the indole chromophore and 3-methylindole. acs.orgnist.gov
| Transition | Expected λmax (nm) | Notes |
| ¹Lb | ~280 - 290 | May exhibit fine vibrational structure. |
| ¹La | ~220 - 230 | High-intensity absorption band. |
It is important to note that the solvent polarity can significantly influence the position and shape of the absorption bands. nih.gov In more polar solvents, the fine structure of the ¹Lb band may be lost, and the bands might undergo shifts.
Purity Assessment
UV-Vis spectroscopy serves as a rapid and effective tool for the qualitative and quantitative assessment of the purity of this compound samples. The Beer-Lambert Law provides the basis for quantitative analysis, stating a linear relationship between absorbance and concentration for a given analyte at a specific wavelength. libretexts.org
For purity assessment, a full spectrum of a sample is typically recorded and compared against the spectrum of a known pure standard. The presence of impurities can be indicated by several spectral features:
Appearance of new absorption bands: Impurities with their own chromophoric systems will introduce additional peaks in the spectrum.
Shifts in λmax: The presence of impurities can alter the chemical environment of the analyte, leading to shifts in the absorption maxima.
Shoulders on the main absorption bands: Co-eluting or structurally similar impurities may not produce distinct peaks but rather appear as shoulders on the characteristic indole absorption bands.
Deviations from the Beer-Lambert Law: A non-linear relationship between concentration and absorbance can suggest the presence of interacting impurities.
A common approach for purity analysis involves calculating the purity index, which often involves measuring the absorbance at multiple wavelengths. For instance, the ratio of absorbances at the peak maximum (e.g., ~285 nm) and in a valley between peaks can be a sensitive indicator of purity.
The following table outlines a hypothetical dataset for the purity assessment of a batch of this compound by comparing it to a reference standard.
| Sample | λmax (nm) | Absorbance at λmax | Absorbance at 250 nm (Valley) | Purity Index (Aλmax / A250nm) |
| Reference Standard | 285 | 0.750 | 0.250 | 3.00 |
| Batch A | 285 | 0.745 | 0.265 | 2.81 |
| Batch B | 286 | 0.780 | 0.310 | 2.52 |
In this hypothetical example, the lower purity index for Batches A and B compared to the reference standard suggests the presence of impurities that absorb more strongly in the valley region of the spectrum.
Theoretical and Computational Investigations of 3 2 Nitrobutyl 1h Indole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-(2-nitrobutyl)-1H-indole. These methods provide a detailed picture of electron distribution and orbital energies, which are key determinants of the molecule's stability and chemical reactivity.
The structural flexibility of this compound arises from the rotation around several single bonds in its nitrobutyl side chain. Identifying the most stable three-dimensional arrangements, or conformers, is crucial for understanding its interactions. DFT calculations are an effective method for exploring the potential energy surface of the molecule. nih.gov By systematically rotating the key dihedral angles—such as the C(indole)-C(butyl), C-C(nitro), and C-N bonds—researchers can locate various energy minima corresponding to stable conformers. mdpi.com
The relative energies of these conformers are calculated to determine their population distribution at a given temperature. The most stable conformer is the one with the lowest energy, though other conformers within a few kcal/mol of the global minimum may also be present in equilibrium. nih.gov These studies often reveal that intramolecular interactions, such as weak hydrogen bonds between the indole (B1671886) N-H group and the nitro group's oxygen atoms, can play a significant role in stabilizing certain conformations.
Table 1: Hypothetical DFT Results for Conformational Analysis of this compound This table is illustrative and based on typical results for similar flexible molecules.
| Conformer | Dihedral Angle (N-C-C-C) | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Anti) | 178.5° | 179.2° | 0.00 |
| B (Gauche 1) | 65.2° | 175.4° | 1.25 |
| C (Gauche 2) | 177.9° | -70.1° | 2.10 |
| D (Eclipsed) | 0.5° | 178.8° | 5.50 (Transition State) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals in this compound dictate its behavior as an electron donor (nucleophile) or electron acceptor (electrophile). youtube.com
For this compound, computational analysis is expected to show that:
The HOMO is primarily located on the electron-rich 1H-indole ring system. The indole ring is a well-known electron donor, and the HOMO's energy level indicates the molecule's ability to react with electrophiles.
The LUMO is predominantly centered on the electron-withdrawing nitro (NO₂) group. researchgate.net The low energy of this orbital signifies the molecule's susceptibility to attack by nucleophiles, often targeting the carbon atom attached to the nitro group.
The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties This table contains representative values based on FMO analysis of related nitro-aromatic compounds.
| Orbital | Predicted Energy (eV) | Primary Location | Implied Reactivity |
|---|---|---|---|
| HOMO | -6.85 | Indole Ring | Nucleophilic/Reductive site |
| LUMO | -1.95 | Nitrobutyl Side Chain (C-NO₂) | Electrophilic/Oxidative site |
| HOMO-LUMO Gap | 4.90 | - | Indicator of Chemical Reactivity |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT is excellent for calculating static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment, typically a box of solvent molecules like water or ethanol (B145695), and the system's evolution is tracked by solving Newton's equations of motion for every atom. researchgate.net
MD simulations allow for a thorough exploration of the molecule's conformational landscape, revealing not just the stable conformers but also the pathways and energy barriers for transitioning between them. Furthermore, these simulations are invaluable for studying intermolecular interactions. By analyzing the trajectories, one can identify and quantify hydrogen bonds, van der Waals forces, and other non-covalent interactions between the solute molecule and the surrounding solvent or other molecules, which is crucial for understanding its solubility and transport properties. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. DFT calculations can accurately predict various spectroscopic parameters:
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the presence of a magnetic field, it is possible to predict the chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. This results in a theoretical infrared spectrum, where each peak corresponds to a specific vibrational mode of the molecule, such as N-H stretching, C=C bending in the indole ring, or the characteristic symmetric and asymmetric stretches of the NO₂ group.
Table 3: Illustrative Comparison of Predicted vs. Expected Spectroscopic Data This table shows the type of data generated by computational spectroscopic predictions.
| Parameter | Atom/Group | Predicted Value | Expected Experimental Region |
|---|---|---|---|
| ¹H NMR Shift (ppm) | Indole N-H | 8.1 - 8.5 | ~8.0 |
| ¹³C NMR Shift (ppm) | Indole C3 | 110 - 115 | ~112 |
| IR Frequency (cm⁻¹) | N-O Asymmetric Stretch | 1540 - 1560 | ~1550 |
| IR Frequency (cm⁻¹) | N-O Symmetric Stretch | 1355 - 1375 | ~1365 |
Computational Modeling of Reaction Pathways and Transition States in Derivatization
Understanding how this compound might be chemically modified or how it participates in reactions is a key area of investigation. Computational methods can model entire reaction pathways, for example, the reduction of the nitro group to an amine or electrophilic substitution on the indole ring.
This modeling involves locating the geometry of the transition state—the highest energy point along the reaction coordinate. researchgate.net By calculating the energy of the reactants, the transition state, and the products, a complete energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor that determines the reaction rate. Such studies can predict the most likely products of a reaction and provide a rationale for observed regioselectivity and stereoselectivity. acs.org
Quantitative Structure-Reactivity Relationship (QSAR) Theoretical Frameworks for Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in medicinal and materials chemistry to correlate the chemical structure of a series of compounds with a specific property, such as biological activity or reactivity. nih.govmdpi.com While a QSAR study requires data on a set of related molecules, the theoretical framework can be described for analogues of this compound. mdpi.com
The process involves several steps:
Data Set Collection: A series of indole analogues with varying substituents would be synthesized and their reactivity or activity measured experimentally. nih.gov
Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, or molecular descriptors, are calculated. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). researchgate.net
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed activity. nih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A validated QSAR model could then be used to predict the reactivity of new, unsynthesized analogues of this compound, guiding future synthetic efforts toward compounds with desired properties.
Derivatization and Functionalization Strategies of 3 2 Nitrobutyl 1h Indole
Chemical Transformations of the Nitro Group
The nitro group in the 3-(2-nitrobutyl)-1H-indole side chain is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the molecular diversity accessible from this starting material.
Reduction to Amine Derivatives
One of the most valuable transformations of the nitro group is its reduction to a primary amine. This conversion opens up a vast array of subsequent chemical modifications, such as amidation, sulfonamidation, and reductive amination. The resulting 3-(2-aminobutyl)-1H-indole is a key intermediate for the synthesis of compounds with potential biological activities.
Several established methods can be employed for the reduction of the aliphatic nitro group in this compound. These methods are generally high-yielding and tolerate a wide range of other functional groups.
Common Reagents for Nitro Group Reduction:
| Reagent/Catalyst | Conditions | Comments |
| Catalytic Hydrogenation | ||
| H₂, Pd/C | Methanol or Ethanol (B145695), room temperature, atmospheric or elevated pressure | A common and efficient method. newcastle.edu.au |
| H₂, Raney Nickel | Ethanol, room temperature or slightly elevated temperature | An alternative to Pd/C, particularly useful if dehalogenation is a concern in substituted indoles. newcastle.edu.au |
| Metal/Acid Systems | ||
| Fe, HCl or NH₄Cl | Ethanol/water, reflux | A classic and cost-effective method. nih.gov |
| SnCl₂, HCl | Ethanol, room temperature or gentle heating | A mild reducing agent suitable for substrates with other reducible functional groups. nih.gov |
| Zn, Acetic Acid | Room temperature | Provides a mild method for the reduction. newcastle.edu.au |
| Metal Hydrides | ||
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | A powerful reducing agent, effective for aliphatic nitro compounds. newcastle.edu.au |
The choice of reducing agent can be critical depending on the presence of other functional groups on the indole (B1671886) ring that might be sensitive to certain reaction conditions. For instance, catalytic hydrogenation is generally clean and high-yielding, while metal/acid systems offer a robust and economical alternative.
Nef Reaction and Related Conversions
The Nef reaction provides a classical method for the conversion of a primary or secondary nitroalkane into a carbonyl compound. mdpi.com For this compound, a secondary nitroalkane, the Nef reaction would yield the corresponding ketone, 4-(1H-indol-3-yl)butan-2-one. This transformation is typically carried out by first forming the nitronate salt with a base, followed by acidification.
General Steps of the Nef Reaction:
Formation of the Nitronate Salt: The nitroalkane is treated with a base (e.g., sodium hydroxide, sodium ethoxide) to form the corresponding nitronate anion.
Acid Hydrolysis: The nitronate salt is then carefully added to a strong aqueous acid (e.g., sulfuric acid, hydrochloric acid) at low temperature to hydrolyze it to the ketone and nitrous oxide.
While the classical Nef reaction conditions can be harsh, milder, and more selective methods have been developed. These include oxidative methods using reagents like potassium permanganate (B83412) or ozone, and reductive methods. rsc.org A particularly mild, catalytic Nef-type process involves the use of a trialkylphosphine, such as trimethylphosphine (B1194731) (PMe₃), in the presence of a suitable catalyst. mdpi.com Another modern approach utilizes visible-light photoredox catalysis for a one-pot conversion of nitroalkanes to carbonyl compounds. researchgate.net
Modifications of the Indole Nitrogen (N-1)
The nitrogen atom of the indole ring (N-1) is a nucleophilic center that can be readily functionalized through various reactions, including alkylation, acylation, and arylation. These modifications can significantly influence the electronic properties and steric profile of the molecule, which in turn can modulate its biological activity and chemical reactivity.
N-Alkylation: The introduction of an alkyl group at the N-1 position is a common strategy. This can be achieved by treating this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). youtube.com Alternatively, phase-transfer catalysis can be employed for a more scalable and milder approach.
N-Acylation: The indole nitrogen can be acylated using acid chlorides or anhydrides. To avoid potential side reactions at the electron-rich C-3 position, the acylation is often carried out in the presence of a base like pyridine (B92270) or triethylamine. For less reactive acylating agents, a stronger base or a catalyst may be required. N-acylation can serve as a protecting group strategy or to introduce specific functionalities.
N-Arylation: The introduction of an aryl group at the N-1 position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions typically involve coupling the indole with an aryl halide in the presence of a palladium or copper catalyst and a suitable base. nih.gov
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is highly susceptible to electrophilic aromatic substitution. In an unsubstituted indole, the C-3 position is the most nucleophilic and therefore the primary site of electrophilic attack. organic-chemistry.org However, in this compound, the C-3 position is already occupied. The presence of the alkyl group at C-3 generally directs further electrophilic substitution to the C-2 position of the pyrrole (B145914) ring and the C-5 and C-7 positions of the benzene (B151609) ring. The precise regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.
Halogenation: Halogenation of 3-alkylindoles can be achieved using various reagents. For example, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used for the introduction of chlorine, bromine, and iodine, respectively, typically at the C-2 position. nih.gov
Nitration: Nitration of 3-alkylindoles is a more complex reaction, as the strongly acidic conditions can lead to polymerization or oxidation. Milder nitrating agents, such as acetyl nitrate (B79036) or nitronium tetrafluoroborate, are often preferred. The position of nitration can vary, with substitution occurring at the C-2, C-5, or C-6 positions depending on the specific substrate and reaction conditions. acs.orgumn.edu
Friedel-Crafts Acylation: The Friedel-Crafts acylation of 3-alkylindoles can be challenging due to the high reactivity of the indole nucleus, which can lead to complex mixtures. However, by using milder Lewis acids such as zinc chloride or by protecting the indole nitrogen, acylation can be directed to the C-2 or C-5 positions. nih.govorganic-chemistry.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions at the Indole Core
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to the indole core of this compound. These reactions typically require a halo-substituted indole as a starting material, which can be prepared via the electrophilic halogenation methods described in the previous section.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a haloindole with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at different positions on the indole ring. wikipedia.orgyoutube.comlibretexts.org For example, a 5-bromo-3-(2-nitrobutyl)-1H-indole could be coupled with an arylboronic acid to generate a 5-aryl derivative.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a haloindole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. youtube.comnih.govnih.govwikipedia.orglibretexts.orgyoutube.com This reaction is valuable for the synthesis of alkynylindoles, which are versatile intermediates for further transformations.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling a haloindole with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org This provides a direct route to N-aryl and N-alkylaminoindoles, which are important scaffolds in medicinal chemistry.
Development of Novel Heterocyclic Systems Incorporating the this compound Scaffold
The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. The reactive functionalities present in the molecule, particularly the nitro group and the indole nucleus, can participate in various cyclization reactions.
For instance, the reduction of the nitro group to an amine, as discussed in section 6.1.1, followed by intramolecular cyclization reactions can lead to the formation of fused ring systems. For example, if a suitable electrophilic center is introduced elsewhere on the indole ring, the newly formed amino group can act as a nucleophile to close a new ring.
Furthermore, the indole ring itself can participate in cycloaddition reactions. For example, 3-nitroindoles have been shown to undergo [3+2] cycloaddition reactions with various dipolarophiles to form pyrrolo[2,3-b]indole (B14758588) derivatives. researchgate.net While the starting material in these reported cases is a 3-nitroindole, the principles could potentially be adapted to derivatives of this compound.
The development of such novel heterocyclic systems is of great interest as it can lead to the discovery of new chemical entities with unique three-dimensional structures and potentially novel biological activities. The strategic functionalization of the this compound core, followed by carefully designed cyclization reactions, offers a rich field for synthetic exploration.
Synthetic Utility of 3 2 Nitrobutyl 1h Indole As a Building Block in Complex Molecule Synthesis
Role as a Key Synthon for Indole (B1671886) Alkaloid Analogs
3-(2-nitrobutyl)-1H-indole is a pivotal precursor for the synthesis of various tryptamine (B22526) derivatives, which form the core of numerous indole alkaloids. The synthetic strategy primarily revolves around the reduction of the nitro group to an amine. This transformation can be achieved using a variety of reducing agents, with the choice of reagent influencing the reaction's selectivity and yield.
The reduction of the nitro group in analogous 3-(2-nitroethyl)-1H-indoles to form tryptamines is well-documented and provides a strong precedent for the reactivity of the butyl derivative. nih.gov Common methods include catalytic hydrogenation over palladium on carbon (Pd/C) or using metal hydrides like lithium aluminum hydride (LiAlH₄). nih.gov The resulting 2-(1H-indol-3-yl)butan-1-amine is a key intermediate that can be further elaborated to construct a wide array of indole alkaloid analogs.
Another significant transformation is the Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound. researchgate.netresearchgate.net While direct examples with this compound are not extensively reported, the reaction of its nitronate salt with strong acid would be expected to yield 3-(1H-indol-3-yl)butan-2-one. This ketone can then serve as a handle for further carbon-carbon bond formations and functional group interconversions, expanding the library of accessible indole alkaloid analogs.
A notable synthetic application of the related 3-(2-nitroethyl)-1H-indoles is their conversion into 2-(1H-indol-2-yl)acetonitriles. researchgate.netmdpi.com This transformation proceeds through a [4+1]-spirocyclization and subsequent rearrangement, highlighting the potential for skeletal reorganization to access less common indole substitution patterns. mdpi.comrsc.org It is plausible that this compound could undergo similar transformations, leading to the formation of α-substituted acetonitriles, which are valuable precursors for various bioactive molecules. researchgate.net
Table 1: Representative Transformations of 3-(2-Nitroalkyl)-1H-indoles
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-(2-nitroethyl)-1H-indole | POCl₃, NEt₃, C₆H₆, 20 °C | 2-(1H-indol-2-yl)acetonitrile | 72 | researchgate.net |
| 3-(2-nitroethyl)-1H-indole | H₂, Pd/C | Tryptamine | High | nih.gov |
| Nitronate salt of a nitroalkane | Strong acid (e.g., H₂SO₄) | Ketone or Aldehyde | Variable | researchgate.netresearchgate.net |
Note: The data in this table is based on the reactivity of 3-(2-nitroethyl)-1H-indole and general transformations of nitroalkanes, which serve as a model for the expected reactivity of this compound.
Construction of Fused and Bridged Ring Systems
The indole nucleus and the reactive nitrobutyl side chain of this compound provide multiple avenues for the construction of fused and bridged ring systems, which are common motifs in complex natural products. nih.gov Intramolecular cyclization reactions are a powerful strategy for building such polycyclic scaffolds.
For instance, the reduction of the nitro group to an amine, followed by acylation and subsequent intramolecular cyclization (e.g., Pictet-Spengler reaction with an appropriate aldehyde or ketone), can lead to the formation of β-carboline derivatives. These tricyclic structures are the core of many biologically active alkaloids.
Furthermore, the chemistry of 3-nitroindoles has been shown to be a gateway to diverse pyrrolo[2,3-b]indole (B14758588) derivatives through dearomative [3+2] cycloaddition reactions. nih.gov While this reactivity is documented for 3-nitroindoles, similar strategies involving the nitroalkyl side chain of this compound could potentially be developed. For example, intramolecular reactions involving the nitro group or its derivatives could lead to the formation of fused ring systems.
Recent research has demonstrated the synthesis of complex polycyclic indole systems through reactions of substituted indoles with quinones, leading to ring contraction and the formation of novel fused architectures. researchgate.net The versatility of the indole core in such transformations suggests that this compound could be a suitable substrate for developing new routes to complex, fused heterocyclic systems.
Application in Stereoselective Synthesis of Chiral Compounds
The presence of a stereocenter at the C-2 position of the butyl side chain in this compound makes it a valuable starting material for the stereoselective synthesis of chiral compounds. The synthesis of this precursor from indole and 1-nitro-1-butene can potentially be controlled to favor one enantiomer, which can then be carried through subsequent transformations to produce enantiomerically enriched or pure final products.
The stereoselective reduction of the nitro group is a key step in this context. The use of chiral reducing agents or catalysts can, in principle, afford chiral tryptamine derivatives with high stereopurity. These chiral amines are crucial building blocks for the asymmetric synthesis of various indole alkaloids. A reported stereoselective synthesis of indolines involved a conjugate addition nitro-Mannich reaction followed by a nitro reduction and a palladium-catalyzed Buchwald-Hartwig cyclization, yielding single diastereoisomers. This highlights the potential for high stereocontrol in reactions involving nitro-functionalized indole derivatives.
Moreover, the stereocenter can direct the stereochemical outcome of reactions at adjacent positions, a concept known as substrate-controlled diastereoselection. For example, in the formation of fused ring systems, the existing stereocenter can influence the stereochemistry of newly formed rings, leading to a specific diastereomer of the polycyclic product.
Precursor for Advanced Organic Materials (theoretical frameworks)
The indole moiety is a well-known electron-rich aromatic system, and its derivatives have been explored for applications in materials science, including organic electronics and sensor technology. The unique electronic properties of the indole ring, combined with the ability to introduce various functional groups, make it an attractive scaffold for the design of novel organic materials. nih.gov
Theoretically, this compound could serve as a precursor for advanced organic materials through several conceptual pathways:
Conducting Polymers: The indole nucleus can be polymerized electrochemically or chemically to form conducting polymers. The nitrobutyl side chain could be used to tune the solubility and processing properties of the resulting polymer. Furthermore, the nitro group could be reduced to an amine and then derivatized to introduce other functional groups that could influence the material's electronic properties or self-assembly behavior.
Organic Dyes and Pigments: The indole chromophore can be extended through chemical modifications to create molecules that absorb and emit light in the visible region. The nitro group is a strong electron-withdrawing group, and its presence in conjugation with the electron-rich indole ring can lead to charge-transfer interactions, which are desirable for dye applications.
Non-Linear Optical (NLO) Materials: Molecules with a strong donor-pi-acceptor (D-π-A) architecture can exhibit significant NLO properties. The indole ring can act as the electron donor, and the nitro group as the acceptor. By designing molecules where these two groups are connected through a conjugated spacer, it is theoretically possible to create NLO-active materials derived from this compound.
While these applications are largely theoretical at this stage, they underscore the potential of this compound as a versatile building block not only in the synthesis of complex natural products but also in the development of novel functional organic materials. Further research into the reactivity and properties of this compound is warranted to fully exploit its synthetic utility.
Future Research Directions and Unaddressed Challenges Concerning 3 2 Nitrobutyl 1h Indole
Exploration of Novel Catalytic Systems for Efficient Synthesis
The synthesis of 3-substituted indoles, including 3-(2-nitrobutyl)-1H-indole, presents ongoing challenges in achieving high efficiency, selectivity, and sustainability. rsc.orgsemanticscholar.org While traditional methods exist, future research must focus on developing innovative catalytic systems to overcome current limitations. The high electron density at the C3 position of the indole (B1671886) ring makes it highly nucleophilic, facilitating electrophilic aromatic substitutions, which is a key principle in its functionalization. nih.gov
A significant challenge lies in controlling the reaction to prevent the formation of byproducts, an issue often encountered in sequential, one-pot reactions. nih.gov Future exploration should target catalysts that offer superior control over reaction pathways. Promising areas for investigation include:
Ionic Liquids (ILs): These compounds have gained attention as efficient and sustainable catalysts and solvents for synthesizing 3-substituted indoles. researchgate.net Their tunable properties make them ideal for promoting reactions under mild conditions. nih.govresearchgate.net Research into novel IL-based systems, particularly those immobilized on magnetic nanoparticles, could lead to highly active and recyclable catalysts. nih.gov
Brønsted and Lewis Acids: While acid catalysts are crucial in many organic syntheses, there is a need for continued innovation to develop more efficient and selective versions for indole chemistry. rsc.orgsemanticscholar.org
Amino Acid Catalysts: As versatile and environmentally benign catalysts, amino acids and their derivatives warrant further investigation for the asymmetric synthesis of chiral indole compounds. rsc.org
Eco-Friendly Alternatives: The use of surfactants like sodium lauryl sulfate (B86663) (SDS) or phase-transfer catalysts in aqueous media represents a green and efficient alternative to conventional methods. rsc.orgnih.gov Further research could identify other readily available and environmentally friendly catalysts.
Table 1: Emerging Catalytic Systems for 3-Substituted Indole Synthesis
| Catalyst Type | Potential Advantages for this compound Synthesis | Research Focus |
|---|---|---|
| Ionic Liquids (ILs) | High efficiency, recyclability, tunable properties, green solvent potential. nih.govresearchgate.net | Development of novel IL-based systems, immobilization on supports. nih.gov |
| Amino Acid Catalysts | Environmentally benign, potential for asymmetric synthesis. rsc.org | Exploration of new amino acid-derived organocatalysts. |
| Surfactant-Based Catalysts | Enables reactions in aqueous media, cost-effective, green chemistry. nih.gov | Screening of various surfactants for catalytic activity. |
| Heteropolyacid Catalysts | High acidity, thermal stability, reusability. semanticscholar.org | Application in Friedel-Crafts alkylation and other acid-catalyzed reactions. |
| Electrochemical Methods | Eco-friendly, mild reaction conditions, high efficiency. rsc.orgsemanticscholar.org | Development of selective electrochemical functionalization of the indole core. |
Investigation of Unconventional Reactivity Patterns
The nitro group in this compound is a versatile functional group that offers opportunities for novel chemical transformations beyond simple reduction. Future research should focus on harnessing the unique electronic properties of the nitroalkyl side chain to explore unconventional reactivity patterns.
One area of interest is the use of the nitro group as a precursor for other functionalities. For instance, methods to convert 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles have been developed, addressing the challenge of inert nitroalkane byproducts in certain cyclization reactions. nih.govresearchgate.net Similar strategies could be devised for the nitrobutyl analogue.
Furthermore, the reactivity of the indole nucleus itself can be modulated. The development of mild, metal-free oxidative dearomatization processes can convert 3-substituted indoles into valuable 3-hydroxy-2-oxindole scaffolds, which are prevalent in natural products. rsc.org Exploring such transformations for this compound could provide access to new classes of bioactive molecules. Theoretical studies suggest that reactions with electrophiles like nitrosoalkenes proceed via a hetero-Diels-Alder pathway, and understanding these mechanisms can help predict and control regioselectivity for C2 vs. C3 functionalization. frontiersin.org
Unaddressed challenges include:
Developing selective transformations of the nitro group in the presence of the reactive indole ring.
Exploring intramolecular cyclization reactions initiated by the nitrobutyl side chain.
Investigating the potential for the nitrobutyl-indole scaffold to participate in multicomponent reactions to build molecular complexity rapidly.
Development of Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry is emerging as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processes. mdpi.com The development of continuous flow methods for the synthesis of this compound is a critical area for future research. This approach is particularly attractive for handling potentially hazardous reagents or intermediates often involved in nitration reactions.
Recent advancements have demonstrated the successful application of flow chemistry to classic indole syntheses, such as the Fischer, Hemetsberger-Knittel, and Heumann methods. mdpi.comresearchgate.net These processes often achieve higher yields, significantly reduced reaction times (from hours to minutes), and easier purification compared to batch methods. mdpi.com For example, a continuous flow Fischer indole synthesis can achieve a productivity of 25 g·h⁻¹ under high-temperature/pressure conditions. mdpi.com
Future work should aim to:
Design and optimize a multi-step continuous flow process for the synthesis of this compound, potentially integrating reaction, workup, and purification steps. uc.pt
Investigate the use of packed-bed reactors with immobilized catalysts to enhance efficiency and simplify product isolation.
Explore the combination of flow chemistry with other enabling technologies, such as microwave irradiation (FC-MAOS), to further accelerate reactions. researchgate.net
Integration with Machine Learning for Reaction Prediction and Optimization
The intersection of organic chemistry and computer science, particularly through machine learning (ML), offers a paradigm shift in how chemical reactions are developed and optimized. francis-press.com For a target like this compound, ML can be a powerful tool to accelerate the discovery of optimal synthetic routes and reaction conditions.
Studies have already shown the utility of ML algorithms, such as Random Forest, in predicting the energy barriers and selectivity of C-H activation reactions on the indole scaffold. francis-press.comfrancis-press.com By constructing a database of reactions and using Density Functional Theory (DFT) to calculate outcomes, these models can guide experimentalists toward the most promising conditions. francis-press.com
Future research directions include:
Building a Comprehensive Database: Creating a large dataset of reactions for the synthesis and derivatization of 3-substituted indoles. This data can be generated through high-throughput experimentation using automated, miniaturized synthesis platforms. nih.govnih.gov
Algorithm Development: Applying and comparing various ML algorithms (e.g., Random Forest, Neural Networks, Support Vector Regression) to predict yields, selectivity, and optimal catalysts for the synthesis of this compound. francis-press.comfrancis-press.com
Predictive Modeling: Using ML to predict the compatibility of different functional groups and building blocks in multicomponent reactions involving the indole core, thus expanding the accessible chemical space. nih.gov
Table 2: Machine Learning Algorithms for Indole Chemistry
| Algorithm | Application in Synthesis Prediction | Reference |
|---|---|---|
| Random Forest (RF) | Shown to be highly stable and accurate for predicting energy barriers and selectivity in indole C-H activation. | francis-press.comfrancis-press.com |
| K Nearest Neighbor (KNN) | Demonstrates good performance in predicting reaction outcomes for indole derivatives. | francis-press.com |
| Neural Network (NN) | Shows strong predictive capabilities for complex chemical reaction systems. | francis-press.com |
| Support Vector Regression (SVR) | A potential algorithm for predicting reaction yields and conditions. | francis-press.com |
Computational Design of Enhanced Derivatization Pathways
Computational chemistry provides indispensable tools for understanding reaction mechanisms and designing novel synthetic pathways. For this compound, in silico methods can be employed to predict reactivity and guide the development of new derivatization strategies, saving significant time and resources in the lab.
Quantum chemical calculations, such as those at the DFT level, can elucidate the regioselectivity of reactions on the indole ring. frontiersin.org For example, such calculations have confirmed that the reaction of indole with ethyl nitrosoacrylate favors C3 alkylation by proceeding through a lower energy transition state. frontiersin.org This predictive power can be harnessed to design reactions that selectively target either the indole core or the nitrobutyl side chain.
Future research in this area should focus on:
Mechanism Elucidation: Using DFT and other computational methods to model the transition states and reaction pathways for the transformation of the nitrobutyl group into other valuable functionalities (e.g., amines, ketones, nitriles).
Catalyst Design: Computationally screening potential catalysts to identify candidates that can lower activation barriers and enhance the selectivity of desired transformations.
Predicting Reactivity: Developing computational models to predict the outcome of reactions on complex indole scaffolds, allowing for the rational design of multi-step synthetic sequences to access novel derivatives with desirable properties. This approach is analogous to in silico protein engineering, where computational mutagenesis is used to design variants with enhanced properties. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
